
Tris(2,2'-bipyridine)nickel dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2’-bipyridine)nickel dichloride: is a coordination compound with the chemical formula C30H24Cl2N6Ni . It is composed of a nickel ion coordinated to three 2,2’-bipyridine ligands and two chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)nickel dichloride typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
NiCl2+3(2,2’-bipyridine)→[Ni(2,2’-bipyridine)3]Cl2
The reaction mixture is often heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for tris(2,2’-bipyridine)nickel dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)nickel dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The bipyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Chemistry: Tris(2,2’-bipyridine)nickel dichloride is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it valuable in redox chemistry .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, tris(2,2’-bipyridine)nickel dichloride is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are exploited in processes like hydrogenation and hydroformylation .
Mechanism of Action
The mechanism of action of tris(2,2’-bipyridine)nickel dichloride involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridine ligands stabilize the nickel ion and provide a suitable environment for catalytic reactions .
Comparison with Similar Compounds
Tris(2,2’-bipyridine)ruthenium dichloride: Similar coordination structure but with ruthenium instead of nickel.
Tris(2,2’-bipyridine)cobalt dichloride: Similar coordination structure but with cobalt instead of nickel.
Uniqueness: Tris(2,2’-bipyridine)nickel dichloride is unique due to its specific electronic properties and the ability of nickel to adopt multiple oxidation states. This versatility makes it particularly useful in redox reactions and as a catalyst in various chemical processes .
Properties
Molecular Formula |
C30H24Cl2N6Ni |
|---|---|
Molecular Weight |
598.1 g/mol |
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2ClH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
XAIQSEVZIDIIIC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


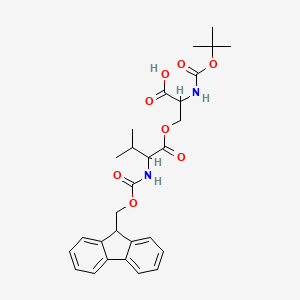
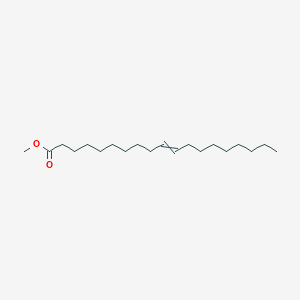
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
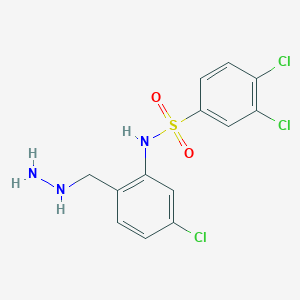
![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)
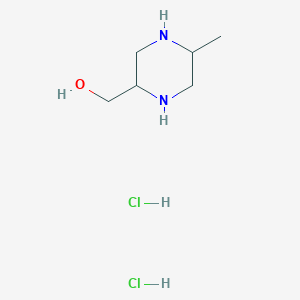
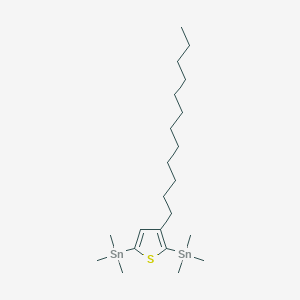
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)

![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)
